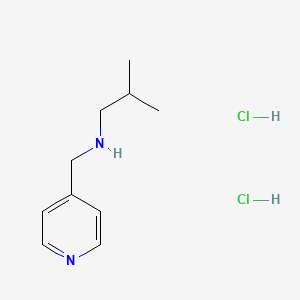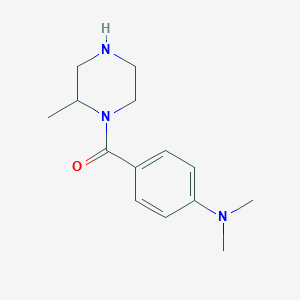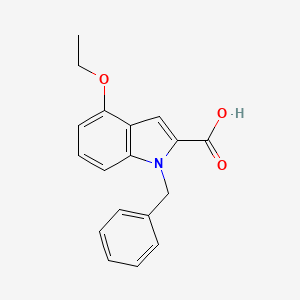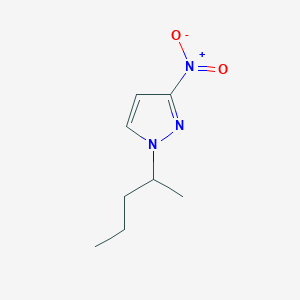
6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Indole compounds, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid” can undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique
6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid has been extensively used in scientific research as a model compound for studying the interaction of indole carboxylic acids with proteins. It has also been used to study the effect of indole carboxylic acids on the activity of enzymes, such as cytochrome P450, and to investigate their potential as inhibitors of cytochrome P450-mediated drug metabolism. In addition, this compound has been used to study the binding of indole carboxylic acids to human serum albumin and to investigate their effect on the conformation of the protein.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid is not fully understood. It is believed that the indole ring of this compound binds to the active site of cytochrome P450 enzymes, leading to the inhibition of their activity. In addition, this compound has been shown to interact with human serum albumin, leading to a conformational change in the protein. This conformational change is believed to be responsible for the inhibition of cytochrome P450-mediated drug metabolism.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to the inhibition of drug metabolism. In addition, this compound has been shown to interact with human serum albumin, leading to a conformational change in the protein. This conformational change is believed to be responsible for the inhibition of cytochrome P450-mediated drug metabolism. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, its chemical structure is well-defined, making it easy to characterize and synthesize. However, this compound can be toxic in high concentrations, and its solubility in aqueous solutions is low, making it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid in scientific research. These include the development of new inhibitors of cytochrome P450 enzymes, the development of new drugs based on this compound, and the use of this compound as an antioxidant. In addition, this compound could be used to study the interaction of indole carboxylic acids with proteins, and to investigate their potential as inhibitors of cytochrome P450-mediated drug metabolism. Finally, this compound could be used to study the binding of indole carboxylic acids to human serum albumin and to investigate their effect on the conformation of the protein.
Méthodes De Synthèse
6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid can be synthesized from the reaction of ethyl 2-chloroacetoacetate and 1-ethyl-2-(2-hydroxyethyl)-1H-indole in the presence of sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, with the ethoxy group of the ethyl 2-chloroacetoacetate being replaced by the indole group. The reaction is carried out in aqueous solution at a temperature of 80-90°C for a period of 8-10 hours. The reaction mixture is then cooled and the solid product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
6-ethoxy-1-ethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-11-8-10(17-4-2)6-5-9(11)7-12(14)13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIAENGXWOKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)
amine hydrochloride](/img/structure/B6361871.png)


![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)




